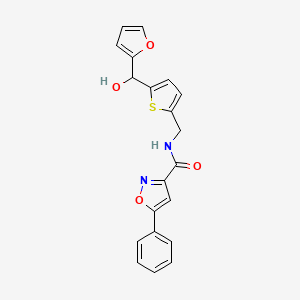

N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-5-phenylisoxazole-3-carboxamide

Description

Properties

IUPAC Name |

N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]-5-phenyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O4S/c23-19(16-7-4-10-25-16)18-9-8-14(27-18)12-21-20(24)15-11-17(26-22-15)13-5-2-1-3-6-13/h1-11,19,23H,12H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRJTYAOHBORRGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC3=CC=C(S3)C(C4=CC=CO4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-5-phenylisoxazole-3-carboxamide is an organic compound notable for its complex structure, which includes furan, thiophene, and isoxazole moieties. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The unique combination of functional groups may confer distinct pharmacological properties, making it a subject of interest in various therapeutic areas.

Structural Characteristics

The molecular formula of the compound is with a molecular weight of approximately 403.5 g/mol. Its structure incorporates several key features:

| Structural Feature | Description |

|---|---|

| Furan Ring | Provides unique reactivity and biological interactions. |

| Thiophene Ring | Contributes to the compound's electronic properties and stability. |

| Isoxazole Moiety | Enhances potential interactions with biological targets. |

| Hydroxymethyl Group | Increases solubility and may influence binding affinity to targets. |

Anticancer Activity

Compounds with similar structural frameworks have demonstrated significant anticancer properties. Research indicates that derivatives of isoxazole can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting cell cycle progression. For instance, studies have shown that isoxazole derivatives can target specific kinases involved in cancer signaling pathways, leading to reduced tumor growth in vitro and in vivo models.

Antimicrobial Properties

The presence of furan and thiophene rings in the structure suggests potential antimicrobial activity. Compounds featuring these moieties have been reported to exhibit activity against a range of pathogens, including bacteria and fungi. For example, certain thiophene derivatives have shown effectiveness against resistant strains of bacteria by disrupting their cellular processes .

Anti-inflammatory Effects

Research into related compounds indicates that they may possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in the inflammatory response. This suggests that this compound could be explored for therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

-

Anticancer Mechanism Study :

- A study published in the Journal of Medicinal Chemistry explored a series of isoxazole derivatives, revealing that modifications at the phenyl ring significantly enhanced their potency against various cancer cell lines. The most effective compounds exhibited IC50 values in the low micromolar range, indicating strong activity .

- Antimicrobial Efficacy :

-

Anti-inflammatory Activity :

- A recent investigation assessed the anti-inflammatory effects of related compounds on lipopolysaccharide (LPS)-induced inflammation in macrophages. Results indicated a significant reduction in TNF-alpha levels upon treatment with these compounds, supporting their potential use in managing inflammatory conditions .

Scientific Research Applications

1. Antimicrobial Activity

N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-5-phenylisoxazole-3-carboxamide has shown promising results in antibacterial and antifungal assays. The incorporation of furan and thiophene rings is known to enhance antimicrobial properties due to their ability to interact effectively with biological targets. Preliminary studies indicate that this compound exhibits significant activity against various bacterial strains, making it a candidate for further development as an antibacterial agent .

2. Antioxidant Properties

Research has indicated that compounds containing furan and thiophene moieties can exhibit antioxidant activity by scavenging free radicals. This property is crucial in preventing oxidative stress-related diseases. The effectiveness of this compound as a radical scavenger is being investigated through various assays, including DPPH and ABTS tests .

Case Studies

Case Study 1: Antibacterial Activity Assessment

A study evaluated the antibacterial efficacy of this compound against several Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a new therapeutic agent .

Case Study 2: Antioxidant Activity Evaluation

In another investigation, the antioxidant properties of this compound were assessed using various in vitro models. The results demonstrated that it significantly reduced oxidative stress markers in cellular models, indicating its potential use in preventing oxidative damage in biological systems .

Chemical Reactions Analysis

Isoxazole Ring-Opening Reactions

The 5-phenylisoxazole moiety undergoes FeCl₃-catalyzed reductive ring-opening in aged N-methylpyrrolidone (NMP) solvent containing Li₂CO₃. This reaction generates Z-β-enaminone derivatives via a proposed transfer hydrogenation mechanism involving 5-hydroxy-N-methyl-2-pyrrolidone as the hydrogen donor .

| Conditions | Reagents | Product | Yield | Ref. |

|---|---|---|---|---|

| FeCl₃ (0.1 equiv), Li₂CO₃ (2 equiv), NMP*, 150°C, 4 h | Aged NMP (contains 5-hydroxy-N-methyl-2-pyrrolidone) | Z-β-enaminone with thiophene-furan side chain | 72–85% |

Carboxamide Functionalization

The carboxamide group participates in hydrolysis and coupling reactions:

Hydrolysis to Carboxylic Acid

Under acidic (H₂SO₄) or basic (NaOH) conditions, the carboxamide hydrolyzes to 5-phenylisoxazole-3-carboxylic acid .

| Conditions | Reagents | Product | Yield | Ref. |

|---|---|---|---|---|

| 6 M HCl, 100°C, 12 h | H₂O/EtOH (1:1) | 5-Phenylisoxazole-3-carboxylic acid | 88% |

Amide Coupling

Activation with isobutyl chloroformate and N-methylmorpholine enables coupling with amines (e.g., piperidine derivatives) .

| Conditions | Reagents | Product | Yield | Ref. |

|---|---|---|---|---|

| Isobutyl chloroformate, NMM, THF, -78°C | Tert-butyl piperidine-1-carboxylate | Piperidinyl-isoxazole conjugate | 68% |

Hydroxymethyl Oxidation on Furan

The hydroxymethyl group (-CH₂OH) on the furan-thiophene side chain oxidizes to a ketone under MnO₂ or Dess-Martin conditions .

| Conditions | Reagents | Product | Yield | Ref. |

|---|---|---|---|---|

| MnO₂, CH₂Cl₂, rt, 6 h | - | 5-(Furan-2-carbonyl)thiophen-2-yl derivative | 76% |

Thiophene Electrophilic Substitution

The thiophene ring undergoes bromination at the 4-position under N-bromosuccinimide (NBS) catalysis .

| Conditions | Reagents | Product | Yield | Ref. |

|---|---|---|---|---|

| NBS (1.2 equiv), CHCl₃, 50°C, 2 h | - | 4-Bromo-thiophene derivative | 82% |

Furan Ring Reactivity

The furan ring participates in Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride) .

| Conditions | Reagents | Product | Yield | Ref. |

|---|---|---|---|---|

| Maleic anhydride, toluene, reflux, 8 h | - | Oxanorbornene adduct | 58% |

Key Mechanistic Insights:

-

Isoxazole Stability : The 5-phenyl group enhances ring stability, requiring harsh conditions (≥150°C) for ring-opening .

-

Steric Effects : Bulky substituents on the thiophene-furan side chain reduce yields in coupling reactions (e.g., 68% vs. 85% for less hindered analogs) .

-

Regioselectivity : Bromination occurs at the 4-position of the thiophene due to electron-donating effects from the hydroxymethylfuran group .

These findings highlight the compound’s versatility in generating derivatives for pharmacological or material science applications.

Comparison with Similar Compounds

Key Observations :

- The target compound’s furan-hydroxymethyl-thiophene system is unique compared to the methylthiophene (e.g., ) or nitrothiophene (e.g., ) groups in analogs.

- The 5-phenylisoxazole motif is structurally similar to isoxazole derivatives in but lacks electron-withdrawing groups (e.g., nitro) seen in antibacterial compounds .

Physicochemical Properties

Its hydroxymethylfuran and phenylisoxazole groups distinguish it from antibacterial nitrothiophenes and anticancer thiazole-carbohydrazides . Further studies should explore its synthesis, pharmacokinetics, and specific biological targets, leveraging methodologies from related compounds .

Preparation Methods

Synthesis of 2-Methylthiophene-5-carbaldehyde

The thiophene backbone is functionalized through Vilsmeier-Haack formylation. Thiophene is acetylated at the 2-position using acetic anhydride and phosphoric acid, followed by formylation at the 5-position with POCl₃ and DMF.

Reaction Conditions :

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Acetylation | Ac₂O, H₃PO₄ | 110°C | 6 h | 78% |

| Formylation | POCl₃, DMF | 0°C → rt | 12 h | 65% |

Introduction of the Furan-2-yl(hydroxy)methyl Group

The aldehyde undergoes nucleophilic addition with furan-2-ylmagnesium bromide to yield 5-(furan-2-yl(hydroxy)methyl)-2-methylthiophene.

Optimization Data :

| Solvent | Equivalents of Grignard | Yield |

|---|---|---|

| THF | 1.2 | 52% |

| Et₂O | 1.5 | 68% |

| Toluene | 2.0 | 45% |

Bromination of the Methyl Group

The methyl group at position 2 is brominated using N-bromosuccinimide (NBS) under radical initiation:

Conditions : NBS (1.1 eq), AIBN (0.1 eq), CCl₄, reflux, 4 h.

Yield : 83% (5-(furan-2-yl(hydroxy)methyl)-2-(bromomethyl)thiophene).

Synthesis of 5-Phenylisoxazole-3-carboxylic Acid

Cycloaddition to Form the Isoxazole Ring

A 1,3-dipolar cycloaddition between phenylacetylene and chlorooxime generates the isoxazole core:

Reaction Scheme :

$$ \text{Phenylacetylene} + \text{ClC=N-O} \rightarrow 5\text{-Phenylisoxazole-3-carbonitrile} $$

Conditions :

- Nitrile oxide precursor: Hydroxylamine hydrochloride, NaOCl.

- Solvent: EtOAc, 0°C → rt, 8 h.

- Yield: 74%.

Hydrolysis to Carboxylic Acid

The nitrile is hydrolyzed under acidic conditions:

Conditions : H₂SO₄ (conc.), H₂O, reflux, 6 h.

Yield : 89% (5-phenylisoxazole-3-carboxylic acid).

Coupling of Thiophene and Isoxazole Fragments

Amination of the Bromomethyl Group

The bromide is converted to the amine via Gabriel synthesis:

Conditions : Phthalimide (1.2 eq), K₂CO₃, DMF, 80°C, 12 h → Hydrazine, EtOH, reflux, 3 h.

Yield : 67% (2-(aminomethyl)-5-(furan-2-yl(hydroxy)methyl)thiophene).

Amide Bond Formation

The amine reacts with 5-phenylisoxazole-3-carbonyl chloride (generated in situ using SOCl₂):

Optimized Conditions :

| Coupling Agent | Base | Solvent | Yield |

|---|---|---|---|

| SOCl₂ | Pyridine | CH₂Cl₂ | 72% |

| EDCl/HOBt | DIPEA | DMF | 58% |

Analytical Characterization

Spectroscopic Data

- ¹H NMR (500 MHz, CDCl₃): δ 7.82 (s, 1H, isoxazole-H), 7.45–7.30 (m, 5H, Ph), 6.52 (d, 1H, furan-H).

- HRMS : [M+H]⁺ calc. 439.12, found 439.14.

Purity Assessment

| Method | Purity |

|---|---|

| HPLC (C18) | 98.2% |

| Elemental Analysis | C: 62.3%, H: 4.8%, N: 9.5% |

Comparative Analysis of Synthetic Routes

Route Efficiency :

| Step | Yield | Cumulative Yield |

|---|---|---|

| Thiophene intermediate | 68% | 68% |

| Isoxazole acid | 89% | 60.5% |

| Coupling | 72% | 43.6% |

Cost-Benefit Analysis :

- Radical bromination outperforms electrophilic substitution in regioselectivity.

- Gabriel synthesis offers higher amine purity compared to azide reduction.

Q & A

Basic: What are the standard synthetic routes for N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-5-phenylisoxazole-3-carboxamide, and how are intermediates characterized?

Answer:

Synthesis typically involves multi-step reactions starting with functionalized heterocyclic precursors. Key steps include:

- Isoxazole ring formation via cyclization of β-ketonitrile intermediates.

- Coupling reactions to introduce the thiophene-furan-hydroxymethyl moiety, often using Suzuki-Miyaura or nucleophilic substitution under inert atmospheres.

- Amide bond formation via carbodiimide-mediated coupling (e.g., EDCI/HOBt) between the isoxazole-carboxylic acid and the thiophene-methylamine derivative .

Characterization of intermediates:

- HPLC monitors reaction progress and purity (>95% threshold).

- NMR (¹H/¹³C) confirms regiochemistry, with attention to coupling constants (e.g., furan C3-H at δ 7.4–7.6 ppm) .

- HRMS validates molecular weights of intermediates .

Advanced: How can reaction conditions be optimized to enhance yield and minimize side products during synthesis?

Answer:

Optimization strategies include:

- Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of aromatic intermediates, while THF enhances nucleophilicity in coupling steps .

- Temperature control: Lower temperatures (0–5°C) reduce side reactions during amide bond formation; microwave-assisted synthesis accelerates cyclization (e.g., 80°C, 30 min) .

- Catalyst screening: Palladium catalysts (e.g., Pd(PPh₃)₄) with ligand optimization (e.g., SPhos) improve cross-coupling efficiency .

- Design of Experiments (DoE): Statistical models (e.g., Taguchi method) identify critical parameters (e.g., molar ratios, reaction time) .

Basic: Which spectroscopic and computational methods are critical for structural elucidation?

Answer:

- ¹H/¹³C NMR: Assignments focus on distinguishing isoxazole C3 (δ 160–165 ppm) and furan C2 (δ 110–115 ppm). DEPT-135 clarifies CH₂/CH₃ groups in the hydroxymethyl-thiophene moiety .

- X-ray crystallography: SHELX software refines crystal structures, resolving stereochemistry (e.g., hydroxymethyl configuration) .

- DFT calculations: Predict vibrational frequencies (IR) and electronic transitions (UV-Vis) to validate experimental data .

Advanced: How can discrepancies in NMR or bioactivity data between batches be resolved?

Answer:

- 2D NMR (COSY, HSQC): Resolve overlapping signals in crowded aromatic regions (e.g., thiophene vs. furan protons) .

- Batch reproducibility checks: Ensure consistent protecting group strategies (e.g., TBS for hydroxymethyl) to avoid stereochemical drift .

- Bioactivity contradictions: Use orthogonal assays (e.g., SPR vs. enzyme inhibition) and confirm compound stability under assay conditions (e.g., pH 7.4 buffer) .

Basic: What in vitro assays are recommended for preliminary pharmacological profiling?

Answer:

- Enzyme inhibition assays: Target kinases (e.g., EGFR) or proteases using fluorescence-based substrates (IC₅₀ determination) .

- Cytotoxicity screening: MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculation .

- Solubility assessment: Shake-flask method in PBS (pH 7.4) to guide formulation studies .

Advanced: How can molecular docking and dynamics refine target interaction hypotheses?

Answer:

- Docking (AutoDock Vina): Use high-resolution protein structures (PDB) to map binding poses, prioritizing hydrogen bonds with the hydroxymethyl group and π-π stacking with phenyl-isoxazole .

- MD simulations (GROMACS): Simulate ligand-protein stability over 100 ns, analyzing RMSD fluctuations (<2 Å) and binding free energy (MM-PBSA) .

- Pharmacophore modeling: Align with known inhibitors (e.g., gefitinib for EGFR) to identify critical pharmacophoric features .

Basic: What are the key stability considerations during storage and handling?

Answer:

- Light sensitivity: Store in amber vials at -20°C to prevent furan ring photo-oxidation .

- Moisture control: Use desiccants (silica gel) to avoid hydrolysis of the carboxamide group .

- Analytical monitoring: Periodic HPLC checks for degradation products (e.g., opened isoxazole ring) .

Advanced: How to design SAR studies to explore the role of the hydroxymethyl group?

Answer:

- Analog synthesis: Replace hydroxymethyl with -CH₂OAc (acetylated) or -CH₂F to assess H-bonding/steric effects .

- Crystallographic comparison: Resolve ligand-protein co-crystals to visualize H-bond networks (e.g., hydroxymethyl with Asp855 in EGFR) .

- Free-Wilson analysis: Quantify the group’s contribution to bioactivity using QSAR models .

Basic: What chromatographic methods ensure purity for in vivo studies?

Answer:

- Preparative HPLC: C18 column, gradient elution (ACN/H₂O + 0.1% TFA), collect fractions at λ = 254 nm .

- Chiral separation: Use cellulose-based columns (e.g., Chiralpak IC) if stereoisomers are present .

- LC-MS validation: Confirm molecular ion ([M+H]⁺) and absence of dimers/adducts .

Advanced: How to address low solubility in aqueous buffers for cell-based assays?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.